molecular formula C10H8ClFN2O2S B1443382 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1305652-34-9

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1443382
CAS No.: 1305652-34-9
M. Wt: 274.7 g/mol
InChI Key: VYPKESOOUFVRPQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 1305652-34-9, molecular weight: 274.70) is a sulfonyl chloride derivative with a pyrazole core substituted with a 4-fluorophenyl group at the 1-position and a methyl group at the 5-position. This compound is widely utilized as a sulfonylating agent in organic synthesis, enabling the introduction of sulfonyl groups into target molecules for applications in pharmaceuticals, agrochemicals, and materials science . Its structure combines aromatic fluorine substitution, which enhances electronic effects, and a reactive sulfonyl chloride moiety, making it a versatile intermediate.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O2S/c1-7-10(17(11,15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPKESOOUFVRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves:

  • Formation of the pyrazole core with the 4-fluorophenyl and 5-methyl substituents.
  • Introduction of the sulfonyl group at the 4-position of the pyrazole ring.
  • Conversion of the sulfonyl group into the sulfonyl chloride functionality.

This approach is consistent with general pyrazole sulfonyl chloride syntheses, which often start from substituted phenylhydrazines and appropriate carbonyl compounds to build the pyrazole ring, followed by sulfonylation and chlorination steps.

Stepwise Preparation Method (Based on Patent CN105646356A)

A representative preparation method for sulfophenyl pyrazole derivatives, which can be adapted for this compound, involves the following steps:

Step Description
1 Reaction of compound (I) with compound (II) in solvent under alkaline conditions, followed by oxidation to yield compound (III).
2 Reaction of compound (III) with a chloride reagent, then with an alcohol or alkylating reagent to form compound (IV).
3 Reaction of compound (IV) with a sulfide (V) in solvent to obtain compound (VI).
4 Basic hydrolysis of compound (VI), followed by oxidation with hydrogen peroxide to yield compound (VII). Alternatively, oxidation first, then hydrolysis.
5 Reaction of compound (VII) with a chloride reagent to produce compound (VIII).
6 Esterification of compound (VIII) with 1,3-dimethyl-5-hydroxypyrazole under acid-binding agent to form compound (IX).
7 Under alkaline conditions and catalyst, compound (IX) is transformed to the target sulfophenyl pyrazole (X).

This multi-step synthetic route highlights the importance of controlled oxidation, chlorination, and esterification reactions to achieve the sulfonyl chloride functionality on the pyrazole ring.

Specific Synthesis of Pyrazole Sulfonyl Chlorides

While direct literature on this compound synthesis is limited, analogous pyrazole sulfonyl chlorides are often prepared by:

  • Synthesizing the pyrazole core via condensation of substituted phenylhydrazines with β-dicarbonyl compounds or related precursors.
  • Introducing the sulfonyl group through sulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride.
  • Conversion of sulfonic acid intermediates to sulfonyl chlorides by reaction with chlorinating agents like thionyl chloride or phosphorus pentachloride.

For example, pyrazole derivatives have been synthesized by reacting substituted phenylhydrazines with ethyl acetoacetate in ethanol, followed by chlorination and oxidation steps.

Example of Pyrazole Core Formation

A typical procedure for pyrazole formation relevant to this compound involves:

Reagent/Condition Description
Substituted phenylhydrazine (e.g., 4-fluorophenylhydrazine) Starting material for pyrazole ring formation.
β-Keto ester or β-dicarbonyl compound (e.g., ethyl acetoacetate) Condenses with hydrazine to form pyrazole core.
Solvent: Anhydrous ethanol Medium for condensation reaction.
Temperature: Reflux Promotes ring closure and formation.

After pyrazole formation, the compound can be further functionalized to introduce the sulfonyl chloride group.

Chlorination to Form Sulfonyl Chloride

The sulfonyl chloride group is introduced by chlorination of the corresponding sulfonic acid or sulfonate intermediate. Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are typically used. The reaction conditions are carefully controlled to avoid over-chlorination or decomposition.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
Pyrazole formation Condensation 4-fluorophenylhydrazine + β-keto ester, ethanol, reflux Formation of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole
Sulfonation Sulfonyl group introduction Chlorosulfonic acid or sulfuryl chloride Introduction of sulfonic acid group at 4-position
Chlorination Conversion to sulfonyl chloride Thionyl chloride or PCl5, controlled temp Formation of sulfonyl chloride functionality
Purification Extraction, recrystallization Organic solvents, drying agents Pure this compound

Research Findings and Notes

  • The sulfonyl chloride group significantly enhances the reactivity of the compound, allowing it to act as an intermediate for further nucleophilic substitution reactions in medicinal chemistry.
  • The preparation requires careful control of reaction conditions, particularly during chlorination, to prevent side reactions and degradation.
  • Analytical techniques such as ^1H-NMR, IR spectroscopy, and recrystallization are employed to confirm the structure and purity of intermediates and final products.
  • The synthetic routes often involve multi-step sequences with intermediate isolations to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.

    Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride exhibits promising anticancer properties. It acts as a selective inhibitor of certain kinases involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for developing new anticancer agents .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It inhibits specific pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target
This compound15COX-2
Aspirin20COX-2
Ibuprofen25COX-2

Agrochemicals

Pesticide Development
The sulfonyl chloride group is known for its reactivity, allowing the synthesis of novel agrochemicals. This compound can be used to create herbicides or fungicides that target specific pests without affecting non-target species.

Case Study : Research conducted by agricultural scientists showed that formulations containing this compound demonstrated effective control over specific weed species while maintaining safety for crops .

Material Science

Polymer Synthesis
In material science, this compound serves as a building block for synthesizing functional polymers. Its sulfonyl chloride moiety can react with various nucleophiles to form polymeric materials with tailored properties.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Polyurethane50200
Polyamide70250

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Structural Analogs of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl Chloride

Compound Name Substituents (R1, R2) Key Features Reference
This compound 4-Fluorophenyl, Methyl High reactivity due to electron-withdrawing fluorine; used in pharmaceuticals
1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Ethyl, Methyl Increased lipophilicity from ethyl group; potential for enhanced membrane permeability
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride Difluoromethyl, Methyl Higher electrophilicity due to difluoromethyl group; improved sulfonation efficiency
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride Pyridinyl, Trifluoromethyl Pyridine ring enhances stability; agrochemical applications due to trifluoromethyl group

Key Findings :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances electrophilicity at the sulfonyl chloride moiety compared to alkyl-substituted analogs (e.g., ethyl or methyl), favoring nucleophilic substitution reactions .
  • Aromatic vs. Heteroaromatic Cores : Replacement of the fluorophenyl group with a pyridinyl ring (as in the trifluoromethylpyridine analog) introduces nitrogen-based hydrogen-bonding capabilities, broadening utility in agrochemicals .

Halogen Substitution in Isostructural Compounds

The target compound is incorporated into larger isostructural derivatives (e.g., compounds 4 and 5 in and ), where halogen substitution (Cl vs. F) impacts molecular packing and crystallinity:

Table 2: Halogen Substitution Effects in Isostructural Derivatives

Compound Halogen (X) Crystal System Molecular Packing Reference
4 Cl Triclinic, P-1 Slight adjustments due to larger Cl atomic radius
5 F Triclinic, P-1 Similar packing but with reduced steric hindrance

Key Findings :

  • Crystallographic Adjustments: Chlorine’s larger atomic radius necessitates minor structural adjustments in compound 4, whereas fluorine’s smaller size in compound 5 allows tighter packing without significant conformational changes .
  • Reactivity Implications : Chlorine’s higher electronegativity may increase reactivity in further derivatization compared to fluorine .

Functional Group Comparison: Sulfonyl Chloride vs. Sulfanyl

The sulfonyl chloride group in the target compound contrasts with sulfanyl (thioether) groups in structurally related pyrazoles:

Table 3: Functional Group Comparison

Compound Functional Group Reactivity Applications Reference
This compound Sulfonyl chloride High (excellent leaving group) Sulfonation reactions, drug synthesis
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one Sulfanyl (S-) Moderate (thioether stability) Antioxidant or metal ligand synthesis

Key Findings :

  • Reactivity : Sulfonyl chlorides are superior for introducing sulfonyl groups in synthetic pathways, while sulfanyl derivatives are more stable and suited for coordination chemistry .
  • Structural Planarity : The sulfanyl-containing compound in exhibits near-planar geometry except for a perpendicular fluorophenyl group, whereas the target compound’s sulfonyl chloride moiety likely adopts a planar conformation due to conjugation with the pyrazole ring .

Biological Activity

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1305652-34-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₈ClFN₂O₂S
  • Molecular Weight : 274.7 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-5-methylpyrazole-4-sulfonyl chloride
  • Appearance : Powder
  • Storage Temperature : Room Temperature
PropertyValue
Chemical FormulaC₁₀H₈ClFN₂O₂S
Molecular Weight274.7 g/mol
IUPAC Name1-(4-fluorophenyl)-5-methylpyrazole-4-sulfonyl chloride
AppearancePowder
Storage TemperatureRoom Temperature

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound's effectiveness was evaluated through various assays targeting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • Inhibition of COX Enzymes :
    • The compound demonstrated significant inhibition against COX-2 with IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac. For instance, derivatives in related studies showed IC₅₀ values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating a strong anti-inflammatory profile .
  • Mechanism of Action :
    • The mechanism involves selective inhibition of COX enzymes, particularly COX-2, which is often upregulated during inflammation. This selectivity minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .
  • Case Studies :
    • In one study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in a carrageenan-induced rat paw edema model. The results indicated that certain compounds exhibited over 60% inhibition of edema formation, showcasing their potential as effective anti-inflammatory agents .

Safety and Toxicity

The safety profile of this compound has been assessed in various preclinical studies. The compound was classified with hazard statements indicating potential skin and respiratory irritation (H314-H335) . However, acute toxicity tests revealed that the lethal dose (LD₅₀) in mice exceeded 2000 mg/kg, suggesting a relatively safe profile at therapeutic doses .

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for preparing 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclization of substituted hydrazides or condensation of intermediates. For example:

  • Step 1: Condensation of 4-fluoroaniline derivatives with methyl-substituted pyrazole precursors under anhydrous conditions.
  • Step 2: Sulfonation using chlorosulfonic acid or sulfur trioxide in dichloromethane at 0–5°C to avoid side reactions.
  • Step 3: Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Critical Parameters:
  • Temperature control during sulfonation to prevent decomposition.
  • Use of moisture-free reagents to avoid hydrolysis of the sulfonyl chloride group .

(Basic) Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm sulfonyl chloride (S=O stretching at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) and pyrazole ring (C=N at 1600–1650 cm⁻¹) .
  • NMR:
    • ¹H NMR: Fluorophenyl protons appear as doublets (δ 7.1–7.4 ppm, J = 8–9 Hz). Methyl groups resonate at δ 2.3–2.6 ppm.
    • ¹⁹F NMR: Single peak near δ -110 ppm for the para-fluorine .
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂Cl) .

(Advanced) How can X-ray crystallography and Hirshfeld surface analysis elucidate structural features and intermolecular interactions?

Methodological Answer:

  • X-ray Crystallography:
    • Grow single crystals via slow evaporation (e.g., in chloroform/ethanol).
    • Analyze packing motifs: Fluorophenyl groups often engage in C–H···F or π-π stacking interactions .
  • Hirshfeld Surface Analysis:
    • Quantify interaction types (e.g., F···H, Cl···H) using CrystalExplorer.
    • Identify dominant interactions driving crystal stability (e.g., >50% H-bond contributions) .

(Advanced) What computational methods are suitable for predicting reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311G ):
    • Optimize geometry and calculate electrostatic potential (ESP) maps to identify electrophilic sites (e.g., sulfonyl chloride as a reactive center) .
    • Simulate UV-Vis spectra (TD-DFT) for comparison with experimental data .
  • Molecular Docking:
    • Screen for biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Methodological Answer:

  • Modification Strategies:
    • Replace the fluorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance electrophilicity .
    • Introduce methyl groups at the pyrazole 3-position to improve steric hindrance and metabolic stability .
  • Biological Assays:
    • Test in vitro enzyme inhibition (e.g., carbonic anhydrase) using fluorometric assays .
    • Evaluate cytotoxicity via MTT assays on cancer cell lines .

(Advanced) How should researchers resolve contradictions in spectral data or crystallographic parameters?

Methodological Answer:

  • Data Validation:
    • Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .
    • Re-examine crystallographic data (e.g., R-factor >5% may indicate disorder; use SQUEEZE in PLATON for solvent masking) .
  • Reproducibility:
    • Repeat syntheses under inert atmosphere to rule out oxidation artifacts .

(Advanced) What strategies ensure stability during storage and handling?

Methodological Answer:

  • Storage Conditions:
    • Store under argon at -20°C in amber vials to prevent hydrolysis and photodegradation .
  • Handling Protocols:
    • Use anhydrous solvents (e.g., dried DCM) during reactions.
    • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) before use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

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